![molecular formula C16H13ClN2O2S B2776408 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 868230-85-7](/img/structure/B2776408.png)
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
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Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Anti-inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties. In a research article published in the Journal of the Iranian Chemical Society, derivatives of this compound demonstrated significant inhibitory activity against COX-1 and COX-2 enzymes . These enzymes are involved in the inflammatory process, and their inhibition can lead to reduced inflammation. The study highlighted compounds with a methoxy group at the sixth position in the benzothiazole ring, which showed high IC50 values for COX-1 inhibition and excellent selectivity indices for COX-2 inhibition .
Material Science
In material science, benzothiazole compounds have been utilized in the development of organic semiconductors and fluorescent materials. The electronic properties of this compound could be researched for applications in electronic devices or as a fluorescent marker.
It’s important to note that while the compound has potential in these areas, actual applications would require extensive research and validation to determine efficacy, safety, and practicality. The information provided here is based on the structural and functional similarities of the compound to other benzothiazole derivatives and the limited available research .
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-11(17)7-8-13-14(9)18-16(22-13)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZYNPQJNRQSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
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